molecular formula C16H25N3O3S B501574 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine CAS No. 942033-68-3

1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine

Cat. No.: B501574
CAS No.: 942033-68-3
M. Wt: 339.5g/mol
InChI Key: TZBDUHUXWZGZCF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is a complex organic compound that features a methoxyphenyl group, a piperidine ring, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenylamine with piperidine to form an intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by cyclization to form the final piperazine structure. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 1-(4-Hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine.

    Reduction: Formation of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylthio)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance its binding affinity, while the sulfonyl piperazine moiety can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-4-(piperidin-1-yl)piperazine: Lacks the sulfonyl group, which may affect its chemical properties and applications.

    1-(4-Methoxyphenyl)-4-(morpholin-1-ylsulfonyl)piperazine: Contains a morpholine ring instead of a piperidine ring, which can alter its biological activity.

    1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)morpholine:

Uniqueness

1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and sulfonyl piperazine moieties allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-22-16-7-5-15(6-8-16)17-11-13-19(14-12-17)23(20,21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDUHUXWZGZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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